Phosphorus oxybromide

Overview

Description

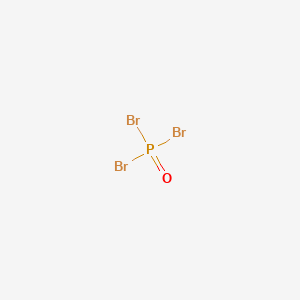

Phosphorus oxybromide (POBr₃), also known as phosphoryl bromide, is a phosphorus(V) oxyhalide with the molecular formula POBr₃. It is a white to light orange crystalline solid with a sharp, pungent odor . Key properties include:

- Molecular weight: 286.69 g/mol

- Melting point: 55–58°C

- Boiling point: 191–195°C (decomposes)

- Density: 2.82 g/cm³ at 25°C

- Reactivity: Violently hydrolyzes with water to form phosphoric acid (H₃PO₄) and hydrogen bromide (HBr) .

POBr₃ is synthesized by reacting phosphorus pentabromide (PBr₅) with phosphorus pentoxide (P₂O₅) at elevated temperatures . Its primary applications include bromination of heterocyclic compounds (e.g., pyrimidines) and synthesis of bromoheterocycles .

Preparation Methods

Phosphorus oxybromide can be synthesized through several methods:

Reaction between phosphorus pentabromide and phosphorus pentoxide: This method involves the reaction of three moles of phosphorus pentabromide (PBr₅) with one mole of phosphorus pentoxide (P₂O₅) to produce five moles of this compound (POBr₃). [ 3 \text{PBr}_5 + \text{P}_2\text{O}_5 \rightarrow 5 \text{POBr}_3 ]

Oxidation of phosphorus tribromide: Phosphorus tribromide (PBr₃) can be oxidized with molecular oxygen (O₂) in the presence of nitrogen dioxide (NO₂) as a catalyst.

Chemical Reactions Analysis

Phosphorus oxybromide undergoes various chemical reactions:

Hydrolysis: It reacts violently with water, producing phosphoric acid (H₃PO₄) and hydrobromic acid (HBr). [ \text{POBr}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + 3 \text{HBr} ]

Reaction with organic compounds: It acts as a brominating agent, transferring bromine atoms to organic compounds, leading to the formation of new carbon-bromine bonds.

Scientific Research Applications

Synthesis of Phosphorus Oxybromide

This compound can be synthesized through several methods:

- Oxidation of Phosphorus Tribromide : One common method involves the oxidation of phosphorus tribromide (PBr₃) with oxygen in the presence of nitrogen oxides. This reaction occurs at elevated temperatures (60 to 150 °C) and can be performed continuously or batchwise, yielding this compound along with by-products like phosphorus pentoxide and bromine .

- Reaction with Phosphorus Pentabromide and Phosphorus Pentoxide : Another method includes the reaction between phosphorus pentabromide (PBr₅) and phosphorus pentoxide (P₂O₅), which also produces this compound .

Organic Synthesis

This compound is primarily used as a brominating agent in organic synthesis. It facilitates the introduction of bromine into organic molecules, which is crucial for the development of various pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of brominated phosphoric acid esters, which serve as high-quality fireproofing agents .

Materials Science

In materials science, this compound plays a role in the development of flame retardants and polymer additives. The brominated compounds derived from this compound are essential for enhancing the fire resistance of materials used in construction and textiles .

Environmental Chemistry

This compound has been investigated for its potential in environmental applications, particularly in wastewater treatment processes aimed at phosphorus removal. Its chemical properties allow it to interact effectively with various pollutants, thus aiding in the purification of water sources .

Case Study 1: Synthesis of Brominated Compounds

A study demonstrated the successful use of this compound in synthesizing brominated compounds that exhibit enhanced flame retardant properties. The research highlighted the efficiency of this compound as a brominating agent compared to other methods, significantly reducing production costs while maintaining high efficacy .

Case Study 2: Phosphorus Removal in Wastewater Treatment

Another investigation focused on the application of this compound in improving phosphorus removal rates during wastewater treatment. The study revealed that using this compound as a reagent enhanced adsorption capacities significantly, leading to more effective treatment outcomes compared to traditional methods .

Mechanism of Action

The mechanism of action of phosphorus oxybromide involves the transfer of bromine atoms to organic compounds. This process leads to the formation of new carbon-bromine bonds, which are essential in various chemical syntheses .

Comparison with Similar Compounds

Phosphorus Oxybromide vs. Phosphorus Oxychloride (POCl₃)

Key Differences :

- Reactivity : POCl₃ is more widely used due to its lower cost and milder handling requirements. POBr₃’s bromine substitution is preferred for synthesizing brominated derivatives .

- Safety : Both compounds are corrosive, but POBr₃’s hydrolysis releases toxic HBr, requiring stricter safety protocols .

This compound vs. Phosphorus Tribromide (PBr₃)

| Property | POBr₃ | PBr₃ |

|---|---|---|

| Oxidation State | +5 | +3 |

| Melting Point (°C) | 55–58 | -41.5 |

| Boiling Point (°C) | 191–195 | 175 |

| Primary Use | Bromination of aromatic rings | Bromination of alcohols |

| Hydrolysis Behavior | Violent (H₃PO₄ + HBr) | Violent (H₃PO₃ + HBr) |

Key Differences :

- Oxidation State : PBr₃ (P⁺³) is a stronger reducing agent, while POBr₃ (P⁺⁵) acts as a milder brominating agent .

- Applications : PBr₃ is used for converting alcohols to alkyl bromides, whereas POBr₃ targets aromatic systems .

This compound vs. Phosphorus Pentabromide (PBr₅)

| Property | POBr₃ | PBr₅ |

|---|---|---|

| Stability | Stable under dry conditions | Decomposes at 106°C |

| Reactivity | Selective bromination | Aggressive bromination |

| Synthesis | PBr₅ + P₂O₅ → POBr₃ | PBr₃ + Br₂ → PBr₅ |

Key Differences :

- Utility : PBr₅ is a stronger brominating agent but less stable, limiting its use in controlled reactions .

Biological Activity

Phosphorus oxybromide (POBr₃) is an inorganic compound with significant chemical reactivity and potential biological implications. This article explores its biological activity, including toxicity, reactivity, and potential applications based on diverse research findings.

This compound is a colorless to yellowish liquid or crystalline solid that is highly reactive, particularly with water. Upon contact with water, it decomposes exothermically to produce phosphoric acid and hydrobromic acid, releasing toxic fumes and heat. This reaction highlights its corrosive nature and potential hazards in biological systems .

| Property | Value |

|---|---|

| Chemical Formula | POBr₃ |

| CAS Number | 7789-59-5 |

| Appearance | Colorless liquid/crystalline |

| Melting Point | -8 °C |

| Boiling Point | 120 °C |

| Solubility in Water | Decomposes |

Biological Activity and Toxicity

This compound exhibits significant toxicity upon exposure, primarily through inhalation or skin contact. The acute effects include:

- Respiratory Irritation : Inhalation can lead to coughing, shortness of breath, and pulmonary edema in severe cases .

- Dermal Effects : Contact with skin causes burns and irritation, while exposure to eyes can result in serious damage .

- Gastrointestinal Distress : Ingestion may cause severe burns of the mouth and throat, leading to nausea and vomiting .

Case Studies on Toxicity

- Inhalation Exposure : A case study documented a worker exposed to this compound vapors who developed acute respiratory distress. Medical evaluation revealed lung inflammation and required hospitalization for treatment .

- Dermal Exposure Incident : Another report described a laboratory accident where this compound splashed onto skin, resulting in severe chemical burns that necessitated surgical intervention for skin grafting .

The biological activity of this compound is primarily attributed to its ability to release hydrobromic acid upon hydrolysis. This acid can disrupt cellular membranes and proteins, leading to cell death and tissue damage. The compound's reactivity with biological molecules poses risks in both occupational settings and environmental contexts.

Applications in Research

Despite its hazardous nature, this compound has been explored for various applications:

- Synthesis of Organophosphorus Compounds : It serves as a reagent in organic synthesis, particularly in the preparation of phosphonates and phosphoramidates which have pharmaceutical applications .

- Potential Therapeutic Uses : Research into phosphorus-containing compounds suggests that derivatives of this compound could be modified for drug development, particularly in targeting specific biological pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for phosphorus oxybromide, and how can reaction conditions influence purity?

this compound is typically synthesized via the reaction of phosphorus pentabromide (PBr₅) with phosphorus pentoxide (P₂O₅) at elevated temperatures. The stoichiometric ratio (e.g., 3:1 PBr₅:P₂O₅) and temperature control (150–200°C under inert atmosphere) are critical to minimize side products like HBr gas . Post-synthesis purification involves vacuum distillation to isolate POBr₃ from unreacted starting materials. Purity can be assessed via silver nitrate titration (target: 98–102% assay) . Contaminants such as residual Br₂ or PBr₃ may arise if reaction conditions deviate, necessitating FT-IR validation of the final product .

Q. What safety protocols are essential for handling this compound in laboratory settings?

POBr₃ hydrolyzes violently with water, releasing HBr and phosphoric acid. Researchers must use anhydrous solvents (e.g., dry dichloromethane) and work under inert gas (N₂/Ar). Personal protective equipment (PPE) should include nitrile gloves, N95 masks, and chemical-resistant goggles. Spills require immediate neutralization with sodium bicarbonate or calcium carbonate . Storage recommendations: airtight containers in a cool, dry environment (<25°C) to prevent thermal decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Raman spectroscopy : Identifies P=O and P-Br stretching vibrations (peaks at 650–750 cm⁻¹ and 300–400 cm⁻¹, respectively) .

- FT-IR : Confirms absence of hydrolyzed products (e.g., H₃PO₄) by detecting O-H stretches (~3200 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry (C₃ᵥ symmetry) and bond angles (e.g., Br-P-Br ~100°) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of POBr₃ in halogenation reactions?

Density functional theory (DFT) simulations predict the electrophilic nature of POBr₃ in brominating aromatic heterocycles (e.g., pyridine derivatives). Key steps include:

- Formation of a POBr₃-substrate adduct via lone-pair donation from the substrate to phosphorus.

- Br⁻ transfer facilitated by the polarizable P=O bond . Experimental validation involves kinetic studies (e.g., monitoring Br₂ evolution via gas chromatography) to compare with computational activation energies .

Q. What factors contribute to discrepancies in reported thermal decomposition data for POBr₃?

Thermogravimetric analysis (TGA) shows POBr₃ decomposes at 191–195°C, but reported mass losses vary due to:

- Residual moisture accelerating hydrolysis (yielding H₃PO₄ and HBr).

- Impurities (e.g., PBr₅) lowering decomposition onset temperatures . Controlled studies under anhydrous conditions and inert atmospheres are recommended to standardize data .

Q. How does POBr₃ interact with Lewis acids like GaBr₃, and what are the implications for material synthesis?

POBr₃ reacts with GaBr₃ to form a 1:1 ionic compound (POBr₂⁺GaBr₄⁻) with a melting point of 154°C. This non-metallic cation stabilizes in low-polarity solvents (e.g., CCl₄), enabling applications in halide-ion conductors or solid-state electrolytes . Characterization via Raman spectroscopy reveals shifts in P=O vibrations (Δ~20 cm⁻¹) upon coordination, confirming ionic interactions .

Q. What methodologies address challenges in quantifying trace bromine content in POBr₃ derivatives?

- Ion chromatography : Detects Br⁻ ions in hydrolyzed samples (detection limit: 0.1 ppm).

- Neutron activation analysis (NAA) : Provides non-destructive quantification of total bromine, useful for air-sensitive compounds . Cross-validation with elemental analysis (e.g., combustion analysis) minimizes errors from hygroscopic samples .

Q. Data Contradiction and Reproducibility

Q. Why do studies report conflicting solubility profiles for this compound?

Discrepancies arise from solvent purity and measurement techniques. For example:

- POBr₃ is insoluble in hydrocarbons but miscible in polar aprotic solvents (e.g., acetonitrile).

- Hydrolysis in protic solvents (e.g., ethanol) generates variable solubility due to HBr formation . Standardized protocols (e.g., Karl Fischer titration for solvent dryness) are critical for reproducibility .

Properties

InChI |

InChI=1S/Br3OP/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCDUFKZSUBXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3OP | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064868 | |

| Record name | Phosphoric tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus oxybromide appears as a colorless crystalline solid or liquid if heated above 133 °F with a pungent odor. It is commonly heated and shipped in a molten state. Soluble in water, but, decomposed by water to hydrobromic and phosphoric acid with evolution of heat. Reacts with organic materials to cause fire. Evolves highly toxic and corrosive gases when exposed to fire. Corrosive to metals and tissue. Used to make other chemicals., Colorless solid; [Hawley] Light brown solid; [MSDSonline] | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus oxybromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

AT 758 MM HG IT BOILS AT 193 °C WITH DECOMPOSITION | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CONCENTRATED SULFURIC ACID | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 (NOAA, 2007), 2.822 | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, THIN PLATES, FAINT ORANGE TINT | |

CAS No. |

7789-59-5 | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus oxybromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric tribromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoryl tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H98H8Y87QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

133 °F (NOAA, 2007), 56 °C (IN HOT WATER) | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.